molecular formula C16H11F3N2O2 B287090 2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B287090
M. Wt: 320.27 g/mol
InChI Key: XMROPAJEAODSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound with a complex structure that includes a benzisoxazole ring and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1,2-benzisoxazole-3-acetic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisoxazole ring, using reagents like sodium methoxide or sodium hydride.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(1,2-benzisoxazol-3-yl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(1,2-benzisoxazol-3-yl)-3-(trifluoromethyl)aniline: Similar structure but different functional groups, leading to variations in reactivity and applications.

    2-trifluoromethyl benzimidazoles:

Properties

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)10-4-3-5-11(8-10)20-15(22)9-13-12-6-1-2-7-14(12)23-21-13/h1-8H,9H2,(H,20,22)

InChI Key

XMROPAJEAODSKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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